3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol
Description
3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated diol characterized by two trifluoromethyl (-CF₃) groups and an ether linkage connecting two propanol moieties.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h3-4,13-14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQFJCIIFZJMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)OC(CC(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C6H9F6O3
- Molecular Weight : 246.13 g/mol
The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl groups facilitate membrane penetration and modulate the activity of enzymes and receptors.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to influence enzyme activities by altering substrate binding or enzyme conformation.
- Receptor Interaction : It may exhibit affinity for various receptors involved in signaling pathways that regulate cellular functions.
Biological Activity and Applications
Research has indicated several potential applications for this compound in therapeutic contexts:
1. Anticancer Activity
Studies have demonstrated that fluorinated compounds can exhibit anticancer properties. For instance:
- Case Study : A related compound demonstrated a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity against various pathogens.
- Research Findings : Analogues have shown effectiveness against Gram-positive bacteria by inhibiting sortase enzymes critical for bacterial virulence .
3. Anesthetic Effects
Similar fluorinated compounds have been explored for their anesthetic properties.
- Case Study : One analogue exhibited potent general anesthetic activity without significant hemodynamic effects .
Data Table: Biological Activities and Effects
Comparison with Similar Compounds
Structural Analogues and Properties
The compound’s closest structural analogs include:
Key Observations :
- Molecular Weight and Substituents: The target compound’s molecular weight is expected to exceed 250 g/mol due to its dual trifluoromethyl groups and ether linkage. This contrasts with simpler analogs like 3,3,3-trifluoro-1-propanol (114.07 g/mol) .
- Boiling Points: Fluorinated alcohols generally exhibit lower boiling points than non-fluorinated alcohols due to reduced hydrogen bonding. However, bulkier substituents (e.g., phenoxy groups) increase molecular weight and may elevate boiling points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
